N-[2-(1H-benzimidazol-2-yl)ethyl]-2-(2,6-dimethylphenoxy)acetamide
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Overview
Description
N-[2-(1H-benzimidazol-2-yl)ethyl]-2-(2,6-dimethylphenoxy)acetamide is a synthetic organic compound with a molecular formula of C19H21N3O2 and a molecular weight of 323.398 g/mol . This compound features a benzimidazole moiety, which is known for its diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1H-benzimidazol-2-yl)ethyl]-2-(2,6-dimethylphenoxy)acetamide typically involves the condensation of 2-(1H-benzimidazol-2-yl)ethylamine with 2,6-dimethylphenoxyacetyl chloride under basic conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or pyridine to neutralize the hydrochloric acid byproduct.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N-[2-(1H-benzimidazol-2-yl)ethyl]-2-(2,6-dimethylphenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: The benzimidazole ring can be oxidized to form N-oxide derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The phenoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
Oxidation: N-oxide derivatives of the benzimidazole ring.
Reduction: Amine derivatives.
Substitution: Various substituted phenoxyacetamide derivatives depending on the substituent introduced.
Scientific Research Applications
N-[2-(1H-benzimidazol-2-yl)ethyl]-2-(2,6-dimethylphenoxy)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anticancer, antiviral, and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(1H-benzimidazol-2-yl)ethyl]-2-(2,6-dimethylphenoxy)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole moiety can bind to the active site of enzymes, inhibiting their activity, or modulate receptor function by binding to receptor sites. This interaction can lead to various biological effects, including inhibition of cell proliferation, induction of apoptosis, or modulation of immune responses .
Comparison with Similar Compounds
Similar Compounds
- N-(2-(1H-benzimidazol-2-yl)ethyl)-2-(2-chlorophenoxy)acetamide
- N-(2-(1H-benzimidazol-2-yl)ethyl)-2-(2-methylphenoxy)acetamide
- N-(2-(1H-benzimidazol-2-yl)ethyl)-2-(2-methoxyphenoxy)acetamide
Uniqueness
N-[2-(1H-benzimidazol-2-yl)ethyl]-2-(2,6-dimethylphenoxy)acetamide is unique due to the presence of the 2,6-dimethylphenoxy group, which can influence its biological activity and chemical reactivity. This structural feature may enhance its binding affinity to specific molecular targets and improve its pharmacokinetic properties compared to similar compounds .
Properties
Molecular Formula |
C19H21N3O2 |
---|---|
Molecular Weight |
323.4 g/mol |
IUPAC Name |
N-[2-(1H-benzimidazol-2-yl)ethyl]-2-(2,6-dimethylphenoxy)acetamide |
InChI |
InChI=1S/C19H21N3O2/c1-13-6-5-7-14(2)19(13)24-12-18(23)20-11-10-17-21-15-8-3-4-9-16(15)22-17/h3-9H,10-12H2,1-2H3,(H,20,23)(H,21,22) |
InChI Key |
NFASPNPYMDEAHF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C)OCC(=O)NCCC2=NC3=CC=CC=C3N2 |
Origin of Product |
United States |
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